Monomethyl auristatin E intermediate-7

描述

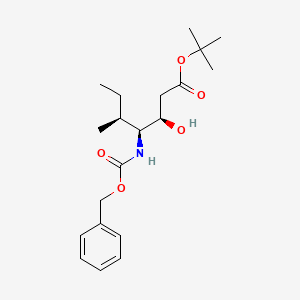

The exact mass of the compound (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl (3R,4S,5S)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14-,16+,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTSBAWJROLRIQ-LESCRADOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135383-55-0 | |

| Record name | 135383-55-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of Monomethyl auristatin E intermediate-7

An In-depth Technical Guide to Monomethyl Auristatin E (MMAE) Intermediate-7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Monomethyl auristatin E (MMAE) Intermediate-7, a crucial building block in the chemical synthesis of the potent anti-mitotic agent MMAE. MMAE is a key component of several antibody-drug conjugates (ADCs) used in oncology. This guide details the chemical properties, a representative synthetic protocol, and the role of Intermediate-7 within the broader MMAE synthesis workflow.

Core Data Summary of Monomethyl auristatin E Intermediate-7

MMAE Intermediate-7 is a protected amino acid derivative that serves as a precursor in the multi-step synthesis of the pentapeptide MMAE.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (3R,4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate | [2] |

| CAS Number | 135383-55-0 | [1][2] |

| Molecular Formula | C₂₀H₃₁NO₅ | [1] |

| Molecular Weight | 365.46 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

Role in Monomethyl Auristatin E (MMAE) Synthesis

The total synthesis of MMAE, a complex peptide analog, is a challenging process that requires precise control over stereochemistry and the strategic use of protecting groups.[3] The synthesis is typically achieved through a convergent approach, where different fragments of the molecule are prepared separately before being coupled together.

MMAE Intermediate-7 is a key chiral building block for one of these fragments. The tert-butyl ester and benzyloxycarbonyl (Cbz) groups serve as protecting groups for the carboxylic acid and amine functionalities, respectively. These protecting groups prevent unwanted side reactions during the subsequent peptide coupling steps. The intermediate must undergo deprotection and activation before it can be coupled with other amino acid or peptide fragments in the sequence.

Synthesis and Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of every specific intermediate is often proprietary, the following is a representative experimental protocol for a key transformation involving such intermediates: peptide coupling. This process is central to the formation of the MMAE backbone.[3][4]

Representative Protocol: Peptide Coupling

Objective: To form a peptide bond between an N-terminally protected amino acid (the amine component) and a C-terminally protected amino acid (the carboxylic acid component) after appropriate deprotection and activation steps.

Reactants & Reagents:

-

Carboxylic Acid Component: A deprotected and activated form of an intermediate like MMAE Intermediate-7.

-

Amine Component: The subsequent amino acid in the peptide sequence with a protected carboxyl group.

-

Coupling Reagent: e.g., HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]

-

Base: Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[5]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

Methodology:

-

The carboxylic acid component (1.0 equivalent) is dissolved in anhydrous DMF.

-

The amine component (1.1 equivalents) is added to the solution.

-

The coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) are added to the reaction mixture while stirring.

-

The reaction is stirred at room temperature for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure coupled peptide.

Synthetic Workflow and Logical Relationships

The synthesis of MMAE is a sequential process involving the protection of amino acids, their coupling to form peptide fragments, the condensation of these fragments, and final deprotection to yield the active molecule. Intermediate-7 represents an early-stage protected building block in this pathway.

Biological Context of the Final Product (MMAE)

It is critical to note that MMAE Intermediate-7 is a synthetic precursor and does not possess the biological activity of the final MMAE molecule. The potent cytotoxicity of MMAE stems from its function as an antimitotic agent.[6] MMAE works by inhibiting tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division.[7] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in rapidly dividing cancer cells.[7] Its high toxicity necessitates its use within an antibody-drug conjugate, which selectively delivers the MMAE payload to tumor cells, thereby minimizing systemic exposure.[1][7]

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 7. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Intermediate-7 in a Novel Auristatin Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a specific intermediate, designated as Intermediate-7 , in a patented synthetic pathway for novel N,N-dialkylauristatin derivatives. These derivatives are closely related to Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely used as a payload in antibody-drug conjugates (ADCs). This document details the synthesis, chemical context, and pivotal role of Intermediate-7, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction to Auristatins and MMAE

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. Its high cytotoxicity makes it a powerful component of ADCs, which are designed to selectively deliver potent chemotherapeutic agents to cancer cells. The synthesis of MMAE and its analogues is a complex, multi-step process that is crucial for the development of new cancer therapies. While various synthetic routes to MMAE have been established, the exploration of novel pathways and intermediates continues to be an active area of research, aiming to improve efficiency, yield, and the diversity of accessible analogues.

Identification of Intermediate-7

In the context of this guide, Intermediate-7 is identified as (2R,3R)-3-methoxy-2-methyl-N-[(2S)-1-(1,2-oxazinan-2-yl)-1-oxo-3-phenylpropan-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide trifluoroacetate (B77799) , as described in patent US20140127240A1. This intermediate plays a crucial role in the convergent synthesis of novel N,N-dialkylauristatin derivatives.

The Synthetic Pathway Involving Intermediate-7

The synthesis described in the patent deviates from the more common solid-phase peptide synthesis (SPPS) approaches for MMAE. It employs a solution-phase convergent strategy where key fragments of the auristatin molecule are synthesized separately and then coupled. Intermediate-7 is a key building block in this pathway, representing a dipeptide-like fragment that is subsequently elongated.

Formation of Intermediate-7

Intermediate-7 is formed through the coupling of two precursor fragments, followed by the removal of a protecting group. The experimental protocol for its synthesis is detailed below.

Consumption of Intermediate-7

Intermediate-7 serves as a nucleophile in a subsequent peptide coupling reaction, where it is reacted with another activated carboxylic acid to extend the peptide chain, leading to the formation of a larger, protected auristatin analogue.

Experimental Protocols

The following protocols are adapted from patent US20140127240A1.

Synthesis of (2R,3R)-3-methoxy-2-methyl-3-((2S)-1-tert-butoxycarbonylpyrrolidin-2-yl)propanoic acid (Intermediate 6)

-

Reactants: (2R,3R)-3-hydroxy-2-methyl-3-((2S)-1-tert-butoxycarbonylpyrrolidin-2-yl)propanoic acid methyl ester, Methyl iodide, Silver(I) oxide.

-

Procedure: A solution of the starting ester in methyl iodide is treated with silver(I) oxide and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude product is then hydrolyzed using lithium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol, and water. After acidification, the product is extracted with an organic solvent, dried, and concentrated to yield Intermediate 6.

Synthesis of (2R,3R)-3-methoxy-2-methyl-N-[(2S)-1-(1,2-oxazinan-2-yl)-1-oxo-3-phenylpropan-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide trifluoroacetate (Intermediate 7)

-

Reactants: Intermediate 6, (2S)-2-amino-1-(1,2-oxazinan-2-yl)-3-phenylpropan-1-one hydrochloride, 1-Hydroxybenzotriazole (HOBt), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA).

-

Procedure: Intermediate 6 is dissolved in dichloromethane (B109758) (DCM) and reacted with the amine hydrochloride salt in the presence of HOBt, EDCI, and DIPEA. The reaction mixture is stirred at room temperature until completion. The crude product is then purified by chromatography. The purified, Boc-protected intermediate is subsequently treated with a solution of trifluoroacetic acid in DCM to remove the Boc protecting group, yielding Intermediate-7 as a trifluoroacetate salt.

Quantitative Data

The following table summarizes the reported yield for the synthesis of the Boc-protected precursor to Intermediate-7.

| Reaction Step | Reported Yield |

| Coupling of Intermediate 6 with (2S)-2-amino-1-(1,2-oxazinan-2-yl)-3-phenylpropan-1-one hydrochloride to form the Boc-protected precursor of Intermediate-7. | 71% |

Visualizing the Pathway

The following diagrams illustrate the logical flow of the synthesis and the specific chemical transformations involving Intermediate-7.

Caption: Experimental workflow for the synthesis and consumption of Intermediate-7.

Caption: Logical relationship of Intermediate-7 in the auristatin synthesis pathway.

Conclusion

Intermediate-7, (2R,3R)-3-methoxy-2-methyl-N-[(2S)-1-(1,2-oxazinan-2-yl)-1-oxo-3-phenylpropan-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide trifluoroacetate, is a key, deprotected dipeptide-like fragment in a patented solution-phase synthesis of novel auristatin analogues. Its successful formation and subsequent use in peptide elongation are critical for the overall success of this synthetic route. This guide provides a focused examination of this specific intermediate, offering detailed protocols and a clear visualization of its role. For researchers and professionals in drug development, understanding such novel synthetic pathways and the roles of key intermediates is essential for advancing the field of antibody-drug conjugates and creating next-generation cancer therapeutics.

Unveiling a Key Component in ADC Payloads: A Technical Guide to Monomethyl Auristatin E Intermediate-7

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Monomethyl auristatin E (MMAE) intermediate-7, a crucial component in the synthesis of the potent anti-cancer agent MMAE. While detailed experimental data on this specific intermediate is limited in publicly available literature, this document provides its known properties and places it within the broader context of MMAE synthesis and its mechanism of action as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).

Monomethyl Auristatin E Intermediate-7: Identity and Properties

This compound is a key building block in the multi-step synthesis of MMAE. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 135383-55-0 |

| Molecular Formula | C₂₀H₃₁NO₅ |

| Molecular Weight | 365.46 g/mol |

The Role of Intermediates in the Synthesis of Monomethyl Auristatin E (MMAE)

The synthesis of MMAE, a synthetic analog of the natural product dolastatin 10, is a complex undertaking that involves the sequential coupling of several amino acid and other synthetic fragments.[1] This process can be approached through either a linear or a convergent synthetic strategy.[2] In a convergent synthesis, different fragments of the final molecule are prepared independently and then combined. Intermediates, such as intermediate-7, represent these distinct fragments that are strategically assembled to construct the final pentapeptide structure of MMAE.

Below is a generalized workflow illustrating a convergent synthesis approach for MMAE, highlighting the role of intermediates.

Mechanism of Action of MMAE: From ADC to Apoptosis

MMAE is too potent to be used as a standalone chemotherapeutic agent.[3] Its clinical utility is realized when it is attached to a monoclonal antibody (mAb) via a linker, forming an ADC. This targeted delivery system ensures that the cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity.[4]

The mechanism of action of an MMAE-based ADC is a multi-step process:

-

Binding and Internalization: The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[4]

-

Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, where the acidic environment and lysosomal enzymes, such as cathepsin B, cleave the linker, releasing the active MMAE into the cytoplasm.[3]

-

Inhibition of Tubulin Polymerization: Free MMAE binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics by inhibiting their polymerization.[5]

-

Cell Cycle Arrest: The disruption of the microtubule network prevents the formation of the mitotic spindle, which is essential for cell division. This leads to the arrest of the cell cycle in the G2/M phase.[5][6]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often mediated by the activation of caspases, such as caspase-3 and caspase-7.[4]

The signaling pathway from ADC internalization to apoptosis is illustrated below.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of MMAE.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Principle: The polymerization of tubulin into microtubules is monitored in real-time using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence. An inhibitor of polymerization will reduce or prevent this increase.

-

Materials:

-

Lyophilized, >99% pure tubulin

-

Tubulin Polymerization Assay Kit (containing buffer, GTP, and a fluorescent reporter like DAPI)

-

MMAE and control compounds (e.g., paclitaxel (B517696) as a promoter, colchicine (B1669291) as an inhibitor)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader capable of kinetic reads at 37°C

-

-

Procedure:

-

Prepare tubulin stock solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer to the desired concentration.

-

Prepare serial dilutions of MMAE and control compounds in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the assay components in the following order: buffer, compound dilutions, and tubulin solution.

-

To initiate polymerization, add GTP to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure fluorescence intensity every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Determine the rate of polymerization and the steady-state polymer mass.

-

Calculate the IC₅₀ value for MMAE by fitting the dose-response data to a suitable model.

-

Caspase-3/7 Activity Assay (Luminescence-Based)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Principle: The assay utilizes a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence). Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[7]

-

Materials:

-

Caspase-Glo® 3/7 Assay Kit (containing buffer and lyophilized substrate)

-

Cancer cell lines cultured in 96-well, white-walled plates

-

MMAE and control compounds

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of MMAE or control compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the substrate with the buffer. Allow it to equilibrate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

-

Mix the contents on a plate shaker at a low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the data to a control group (e.g., vehicle-treated cells).

-

Plot the relative luminescence units (RLU) against the concentration of MMAE to determine the dose-dependent activation of caspases.

-

References

An In-depth Technical Guide to MMAE Intermediate-7: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Monomethyl Auristatin E (MMAE) intermediate-7, a key building block in the chemical synthesis of the potent anti-mitotic agent MMAE. Given the critical role of MMAE as a cytotoxic payload in numerous antibody-drug conjugates (ADCs), a thorough understanding of its synthetic precursors is paramount for researchers and professionals in the field of drug development. This document outlines the known physical and chemical properties of MMAE intermediate-7, alongside a representative experimental protocol for its application in the broader synthesis of MMAE.

Introduction to MMAE and its Synthesis

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] Its high cytotoxicity, which is significantly more potent than traditional chemotherapeutic agents like doxorubicin, makes it an effective component for targeted cancer therapy when conjugated to monoclonal antibodies. The synthesis of MMAE is a complex, multi-step process that can be approached through either linear or convergent strategies.[2] In convergent synthesis, different fragments of the molecule are prepared separately before being coupled together in the final stages. MMAE intermediate-7 is one such fragment utilized in these synthetic pathways.

Physicochemical Properties of MMAE Intermediate-7

MMAE intermediate-7, identified by the CAS number 135383-55-0, is chemically known as (3R,4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate . While extensive experimental data on its physical properties are not widely published, the following information has been compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 135383-55-0 | [3] |

| Molecular Formula | C₂₀H₃₁NO₅ | [3] |

| Molecular Weight | 365.46 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | 4°C, stored under nitrogen | [3] |

For comparative purposes, the properties of the final MMAE product are provided below.

| Property | Value | Source |

| CAS Number | 474645-27-7 | [4][5][6] |

| Molecular Formula | C₃₉H₆₇N₅O₇ | [4][5][6] |

| Molecular Weight | 717.98 g/mol | [4][7] |

| Appearance | White to off-white film or powder | [4] |

| Solubility | Soluble in DMSO | [5][6][7] |

| Storage Conditions | -20°C | [4] |

Role in MMAE Synthesis: A Convergent Approach

MMAE intermediate-7 serves as a precursor to the dolaisoleucine (Dil) residue within the pentapeptide structure of MMAE. The synthesis generally involves the protection of various functional groups, sequential peptide couplings, and subsequent deprotection steps to yield the final, highly pure product.

Below is a diagram illustrating a simplified, representative workflow for a convergent synthesis of MMAE, highlighting the position of intermediate-7.

Experimental Protocols

The following is a representative, generalized protocol for a peptide coupling reaction involving an intermediate derived from MMAE intermediate-7. Specific reagents, solvents, and reaction conditions may vary and should be optimized based on detailed literature procedures.

Objective: To couple the carboxylic acid of a growing peptide chain with the amine of the next amino acid derivative in the sequence.

Materials:

-

Peptide fragment with a free carboxylic acid (derived from Intermediate-7)

-

Amino acid ester derivative (e.g., Dolaproine methyl ester)

-

Peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing peptide fragment (1.0 equivalent) in anhydrous DMF.

-

Activation: To the stirred solution, add the coupling reagent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amino acid ester derivative (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude peptide by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure, coupled product.

Purity Validation and Characterization

The purity of synthetic intermediates and the final MMAE product is critical for its intended use in ADCs. A combination of analytical techniques is essential for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the final product and detecting any process-related impurities.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for the identification and quantification of the target molecule and its impurities based on their mass-to-charge ratio.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unequivocal confirmation of the chemical structure of the synthesized intermediates and the final MMAE product.[9]

By understanding the properties and synthetic utility of key intermediates like MMAE intermediate-7, researchers can better navigate the complex landscape of ADC development and ensure the quality and consistency of these powerful therapeutic agents.

References

- 1. Tert-butyl 2-methylpropanoate | C8H16O2 | CID 519334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. (4R,5S)-Monomethyl auristatin E intermediate-6|BLD Pharm [bldpharm.com]

- 5. ANGENE - Product List [interchim.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AB592206 | CAS 135383-55-0 – abcr Gute Chemie [abcr.com]

- 8. 120205-52-9|tert-Butyl (3R,4S,5S)-4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate|BLD Pharm [bldpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

The Rise of Auristatins: A Comprehensive Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of auristatin compounds represent a significant advancement in the field of targeted cancer therapy. These highly potent synthetic analogs of the marine natural product dolastatin 10 have become pivotal payloads in the design of antibody-drug conjugates (ADCs), revolutionizing the landscape of oncology. This in-depth technical guide provides a comprehensive overview of the journey of auristatins, from their natural origins to their current clinical applications, with a focus on their mechanism of action, synthesis, and the experimental methodologies that have underpinned their success.

From Sea Hare to Laboratory: A History of Discovery

The story of auristatins begins with the exploration of marine biodiversity for novel therapeutic agents. In 1987, the research group led by Professor G. R. Pettit at Arizona State University isolated a potent antineoplastic peptide, dolastatin 10, from the sea hare Dolabella auricularia.[1][2] This natural compound exhibited remarkable cytotoxicity against a range of cancer cell lines.[3] However, the low natural abundance of dolastatin 10 and its complex structure presented significant challenges for further development and large-scale production.[4]

This scarcity spurred intensive research into the total synthesis of dolastatin 10 and the creation of synthetic analogs, giving rise to the family of compounds known as auristatins.[] A pivotal breakthrough in this endeavor was the development of simplified, yet highly potent, synthetic derivatives that retained the core pharmacophore of the natural product. Key among these were monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These synthetic auristatins demonstrated sub-nanomolar potency and were designed to incorporate a site for conjugation to linker molecules, a critical feature for their use in ADCs.[]

Institutions such as Arizona State University and companies like Seattle Genetics (now Seagen) have been at the forefront of auristatin research and development, leading to the successful clinical translation of auristatin-based ADCs.[2] Notable examples of FDA-approved ADCs utilizing auristatin payloads include brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®), both of which employ MMAE.[3][][6]

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatins exert their potent cytotoxic effects by interfering with a fundamental process in cell division: microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in the formation of the mitotic spindle during mitosis.

Inhibition of Tubulin Polymerization

The primary mechanism of action of auristatins is the inhibition of tubulin polymerization.[2] They bind to the vinca (B1221190) domain on β-tubulin, a subunit of the tubulin heterodimer.[1] This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase.[] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[3]

The signaling cascade leading to apoptosis involves the following key steps:

-

Microtubule Disruption: Auristatin binding to tubulin leads to microtubule depolymerization.

-

Spindle Assembly Checkpoint (SAC) Activation: The SAC is activated in response to improper spindle formation, leading to G2/M cell cycle arrest.

-

Bcl-2 Family Protein Regulation: Prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the upregulation of pro-apoptotic proteins such as Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins results in the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Quantitative Analysis of Auristatin Potency

The cytotoxic potency of auristatin compounds is a key determinant of their efficacy as ADC payloads. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population in vitro.

In Vitro Cytotoxicity

The following table summarizes the IC50 values of MMAE and MMAF against a panel of human cancer cell lines.

| Cell Line | Cancer Type | MMAE IC50 (nM) | MMAF IC50 (nM) | Reference(s) |

| BxPC-3 | Pancreatic | 0.97 | >100 | [6] |

| PSN-1 | Pancreatic | 0.99 | >100 | [6] |

| Capan-1 | Pancreatic | 1.10 | >100 | [6] |

| Panc-1 | Pancreatic | 1.16 | >100 | [6] |

| NCI-N87 | Gastric | 0.7 | 88.3 | [7] |

| OE19 | Esophageal | 1.5 | 386.3 | [7] |

| HCT116 | Colorectal | 8.8 | 8944 | [7] |

| Karpas 299 | Lymphoma | - | - | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay method, and incubation time.

Preclinical and Clinical Efficacy of Auristatin ADCs

The in vivo efficacy of auristatin-based ADCs has been extensively evaluated in preclinical xenograft models and clinical trials. The following table provides a summary of key efficacy data for selected auristatin ADCs.

| ADC | Target | Payload | Indication | Preclinical Efficacy | Clinical Efficacy (Overall Response Rate) | Reference(s) |

| Brentuximab vedotin | CD30 | MMAE | Hodgkin Lymphoma, Anaplastic Large Cell Lymphoma | Tumor regression in xenograft models | 75% (Relapsed/Refractory HL) | [] |

| Polatuzumab vedotin | CD79b | MMAE | Diffuse Large B-cell Lymphoma | Tumor growth inhibition in xenograft models | 40-45% (in combination with BR) | [3] |

| Enfortumab vedotin | Nectin-4 | MMAE | Urothelial Cancer | Tumor regression in patient-derived xenograft models | 44% (Metastatic UC) | [8] |

| Belantamab mafodotin | BCMA | MMAF | Multiple Myeloma | Potent anti-myeloma activity in vitro and in vivo | 31% (Relapsed/Refractory MM) | [4] |

Key Experimental Protocols

The development and evaluation of auristatin compounds and their corresponding ADCs rely on a suite of well-established experimental protocols.

Synthesis and Purification of Auristatins

The synthesis of auristatins such as MMAE and MMAF is a complex, multi-step process that can be achieved through either solid-phase or liquid-phase peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of MMAF:

-

Resin Preparation: Start with a 2-chlorotrityl chloride resin as the solid support.

-

Amino Acid Coupling: Sequentially couple the protected amino acids (Fmoc-Phe-OH, Fmoc-Dap(Boc)-OH, Fmoc-Dil-OH, Fmoc-Val-OH, and Fmoc-MeVal-OH) to the resin using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like DMF.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

-

Cleavage from Resin: Once the pentapeptide is assembled, cleave it from the resin using a mild acidic solution (e.g., 2% TFA in DCM).

-

Purification: Purify the crude MMAF using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Antibody-Drug Conjugation

The conjugation of auristatins to monoclonal antibodies is a critical step in the production of ADCs. A common method involves the use of a linker with a maleimide (B117702) group that reacts with the sulfhydryl groups of reduced cysteine residues in the antibody's hinge region.

General Protocol for Cysteine-Based Conjugation:

-

Antibody Reduction: Partially or fully reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).

-

Linker-Payload Activation: The auristatin derivative is pre-functionalized with a linker containing a maleimide group (e.g., mc-vc-PABC-MMAE).

-

Conjugation Reaction: React the reduced antibody with an excess of the maleimide-functionalized linker-payload in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Quenching: Quench any unreacted maleimide groups with a capping agent like N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated antibody, linker-payload, and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy, mass spectrometry, and SEC.

In Vitro Cytotoxicity Assay

The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the auristatin compound or ADC for a specified period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol for Annexin V/PI Staining:

-

Cell Treatment: Treat cells with the auristatin compound or ADC for a desired time period.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Future Directions

The field of auristatin-based therapeutics continues to evolve. Current research focuses on the development of novel auristatin analogs with improved properties, such as enhanced potency, increased hydrophilicity to improve pharmacokinetics, and the ability to overcome drug resistance mechanisms. Furthermore, the exploration of new linker technologies and conjugation strategies aims to produce more stable and homogeneous ADCs with optimized therapeutic windows. The combination of auristatin-based ADCs with other anticancer agents, including immunotherapy, holds great promise for achieving synergistic effects and improving patient outcomes.

References

- 1. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

Key Precursors in the Total Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs) utilized in oncology. As a synthetic analogue of the natural product dolastatin 10, MMAE functions as a powerful mitotic inhibitor by disrupting tubulin polymerization. Its high cytotoxicity necessitates its use as a payload delivered specifically to cancer cells via monoclonal antibodies. The total synthesis of this complex pentapeptide analogue is a significant challenge in medicinal chemistry, relying on the precise construction of unique amino acid precursors and their subsequent assembly. This technical guide provides an in-depth overview of the key precursors in the total synthesis of MMAE, focusing on a convergent synthetic strategy. We will detail the synthesis of these core building blocks, the assembly of a key tetrapeptide intermediate, and its final coupling to yield MMAE.

Overall Synthetic Strategy: A Convergent Approach

The industrial-scale synthesis of MMAE is most efficiently achieved through a convergent approach. This strategy involves the separate synthesis of complex molecular fragments (the precursors), which are then coupled together in the final stages of the synthesis. This method is generally more efficient and manageable for large-scale production compared to a linear synthesis where the molecule is built one amino acid at a time.

The convergent synthesis of MMAE typically involves the preparation of two key fragments:

-

A protected tetrapeptide: N-methyl-Val-Val-Dil-Dap

-

A C-terminal unit: Dolaphenine (Doe)

The logical workflow for this synthetic approach is illustrated below.

Figure 1: Convergent synthetic workflow for MMAE.

Synthesis of Key Precursors

The total synthesis of MMAE hinges on the stereoselective preparation of three unique, non-proteinogenic amino acid derivatives: dolaisoleucine (Dil), dolaproine (Dap), and dolaphenine (Doe).

Dolaisoleucine (Dil)

Dolaisoleucine is a β-methoxy-γ-amino acid that forms a crucial part of the MMAE backbone. Its synthesis typically starts from the readily available chiral precursor, L-isoleucine. A common synthetic route involves the stereospecific inversion of the C-2 stereocenter of L-isoleucine to D-alloisoleucine, which is then further elaborated.

Experimental Protocol: Synthesis of N-Boc-Dolaisoleucine

A representative synthesis of N-Boc-protected dolaisoleucine is outlined below, adapted from the foundational work in dolastatin synthesis.

-

Epimerization of L-isoleucine: L-isoleucine is first protected, for example, as its N-acetyl derivative. This is followed by an epimerization step at the α-carbon (C-2) to yield a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine.

-

Enzymatic Resolution: The diastereomeric mixture is then resolved using an acylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-isomer, allowing for the separation of D-alloisoleucine.

-

Elaboration to Dolaisoleucine: The resulting D-alloisoleucine is then converted to dolaisoleucine through a series of steps that may include esterification, introduction of the β-methoxy group via methylation of a corresponding β-hydroxy intermediate, and protection of the amino group (e.g., with a Boc group).

Quantitative Data for Dolaisoleucine Synthesis

| Step | Product | Typical Yield (%) |

| Epimerization & Resolution | D-alloisoleucine | 70-85% |

| Multi-step Elaboration | N-Boc-Dolaisoleucine | 40-50% (from D-alloisoleucine) |

Dolaproine (Dap)

Dolaproine is another unusual β-methoxy-γ-amino acid derivative, in this case, derived from L-proline. The synthesis of this precursor is challenging due to the need to control the stereochemistry at three chiral centers.

Experimental Protocol: Synthesis of N-Boc-Dolaproine

The synthesis of N-Boc-dolaproine can be achieved via an aldol (B89426) condensation approach.

-

Aldehyde Formation: N-Boc-L-proline is reduced to the corresponding aldehyde, N-Boc-L-prolinal.

-

Stereoselective Aldol Condensation: A stereoselective aldol condensation is performed between N-Boc-L-prolinal and a chiral propionate (B1217596) equivalent.

-

Methylation and Deprotection: The resulting β-hydroxy group is methylated, and subsequent cleavage of the chiral auxiliary affords the dolaproine backbone, which is then protected with a Boc group.

Quantitative Data for Dolaproine Synthesis

| Step | Product | Typical Yield (%) |

| Aldol Condensation | Aldol Adduct | 60-75% |

| Methylation & Deprotection | N-Boc-Dolaproine | 50-65% (from aldol adduct) |

Dolaphenine (Doe)

Dolaphenine is the C-terminal amino acid analogue of MMAE and contains a thiazole (B1198619) ring. It is typically synthesized from L-phenylalanine.

Experimental Protocol: Synthesis of Dolaphenine

A common route to dolaphenine involves the following key transformations:

-

Thiazolidine (B150603) Formation: L-phenylalanine is reacted with a suitable reagent to form a thiazolidine ring.

-

Dehydrogenation: The thiazolidine is then dehydrogenated to form the aromatic thiazole ring of dolaphenine. This step often employs an oxidizing agent such as manganese dioxide.

Quantitative Data for Dolaphenine Synthesis

| Step | Product | Typical Yield (%) |

| Thiazolidine Formation | Phenylalanyl thiazolidine | 80-90% |

| Dehydrogenation | Dolaphenine | 50-70% |

Assembly of the Tetrapeptide Intermediate (N-methyl-Val-Val-Dil-Dap)

With the key precursors in hand, the next stage is the sequential coupling to form the protected tetrapeptide. This is typically carried out in solution phase using standard peptide coupling reagents.

Figure 2: Linear assembly of the peptide backbone.

Experimental Protocol: Tetrapeptide Synthesis

-

Dipeptide Formation (Val-Dil): N-terminally protected Valine (e.g., Boc-Val-OH) is coupled with the deprotected amino group of a dolaisoleucine ester using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

-

TFA Deprotection: The N-terminal protecting group (e.g., Boc) of the dipeptide is removed using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).

-

Tripeptide Formation (Val-Val-Dil): The deprotected dipeptide is then coupled with another molecule of N-terminally protected Valine under similar coupling conditions.

-

Sequential Coupling with Dap and MeVal: This process of deprotection and coupling is repeated sequentially with protected dolaproine and finally with N-methyl-valine to afford the fully protected tetrapeptide.

Quantitative Data for Tetrapeptide Assembly

| Coupling Step | Product | Typical Yield (%) |

| Val + Dil | Protected Val-Dil | 85-95% |

| Val + Val-Dil | Protected Val-Val-Dil | 80-90% |

| Dap + Val-Val-Dil | Protected Dap-Val-Val-Dil | 80-90% |

| MeVal + Dap-Val-Val-Dil | Protected MeVal-Val-Dil-Dap | 75-85% |

Final Coupling and Deprotection to Yield MMAE

The final steps in the total synthesis of MMAE involve the coupling of the protected tetrapeptide with dolaphenine, followed by the removal of all protecting groups.

Experimental Protocol: Final Assembly

-

Final Peptide Coupling: The carboxylic acid of the protected tetrapeptide (N-methyl-Val-Val-Dil-Dap) is activated and coupled with the amino group of dolaphenine using standard peptide coupling conditions as described previously.

-

Final Deprotection: All remaining protecting groups (e.g., Boc and any ester protecting groups) are removed. This is often achieved in a single step using a strong acid such as trifluoroacetic acid.

-

Purification: The crude MMAE is purified to a high degree of purity (typically >98%) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Final Steps

| Step | Product | Typical Yield (%) |

| Tetrapeptide + Dolaphenine Coupling | Protected MMAE | 70-85% |

| Final Deprotection and Purification | MMAE | 60-75% |

Conclusion

The total synthesis of MMAE is a complex and challenging endeavor that relies on the mastery of modern synthetic organic chemistry techniques. The convergent approach, which hinges on the successful preparation of the key precursors dolaisoleucine, dolaproine, and dolaphenine, offers an efficient and scalable route to this important pharmaceutical agent. The detailed experimental considerations and quantitative data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and manufacturing of antibody-drug conjugates. The continued refinement of these synthetic routes will be crucial in ensuring the availability of MMAE for the next generation of targeted cancer therapies.

Commercial Suppliers and Technical Guide for Monomethyl Auristatin E Intermediate-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in oncology. The chemical synthesis of MMAE is a complex, multi-step process involving key chiral intermediates. This technical guide focuses on Monomethyl auristatin E intermediate-7 (MMAE-Int7), a crucial building block in the MMAE synthesis cascade. This document provides a comprehensive overview of commercial suppliers, available technical data, and a logical workflow for its utilization in ADC development.

Commercial Availability of MMAE Intermediate-7

-

MedChemExpress: A prominent supplier of research chemicals and intermediates, offering MMAE-Int7.

-

Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, listing the compound in their catalog.

-

abcr Gute Chemie: A German supplier of specialty chemicals, which also lists this intermediate.

-

Key Organics Ltd

-

BLD Pharmatech Co., Limited

It is recommended to contact these suppliers directly to obtain the most current information on availability, pricing, and detailed specifications.

Technical Data and Specifications

Quantitative data for MMAE Intermediate-7 is crucial for ensuring the quality and consistency of the final MMAE product. Below is a summary of typical specifications, primarily based on data from available Certificates of Analysis.

| Parameter | Specification | Method | Notes |

| Chemical Name | (3R,4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate | - | - |

| CAS Number | 135383-55-0 | - | - |

| Molecular Formula | C₂₀H₃₁NO₅ | - | - |

| Molecular Weight | 365.46 g/mol | Mass Spectrometry | Theoretical MW |

| Appearance | White to off-white solid | Visual Inspection | - |

| Purity | ≥98% | HPLC | Varies by supplier and batch |

| Storage | Recommended at -20°C | - | Protect from moisture |

Note: The purity and specific analytical results can vary between suppliers and batches. It is imperative to request a batch-specific Certificate of Analysis before purchase and use.

Experimental Protocols: Quality Control

Robust quality control is essential when working with intermediates for highly potent molecules like MMAE. While specific, detailed proprietary analytical methods from each supplier are not publicly available, standard quality control protocols for peptide intermediates can be adapted.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the purity of MMAE Intermediate-7 and identify any related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)

Gradient: A typical gradient would run from a low percentage of solvent B to a high percentage over 20-30 minutes to ensure the separation of non-polar impurities.

Detection: UV at 214 nm and 280 nm.

Sample Preparation: Dissolve a known concentration of the intermediate in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure and stereochemistry of MMAE Intermediate-7.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher)

Sample Preparation: Dissolve 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

Experiments:

-

¹H NMR: To identify the presence and connectivity of protons.

-

¹³C NMR: To identify the carbon framework.

-

2D NMR (COSY, HSQC): To confirm the connectivity between protons and carbons, which is crucial for verifying the complex stereochemistry.

Logical Workflow and Signaling Pathway

MMAE Intermediate-7 is a key component in the synthesis of the potent cytotoxic payload, MMAE. The following diagram illustrates the logical relationship of this intermediate within the broader context of ADC development.

Caption: Logical workflow from MMAE Intermediate-7 to the final ADC.

This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Due to the proprietary nature of synthetic and analytical methods in the pharmaceutical industry, it is essential to work closely with suppliers to obtain detailed, batch-specific information. Rigorous quality control of this intermediate is paramount to ensuring the safety and efficacy of the final antibody-drug conjugate.

The Cornerstone of Antibody-Drug Conjugates: A Technical Guide to Auristatin Synthesis and Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of auristatins, a class of highly potent cytotoxic agents that have become pivotal payloads in the development of antibody-drug conjugates (ADCs). Derived from the marine natural product dolastatin 10, auristatins such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are key components in several clinically approved and investigational ADCs. This document details the intricate synthetic pathways, key intermediates, and experimental protocols essential for the successful laboratory and industrial-scale production of these complex molecules.

Overview of Auristatin Structure and Synthetic Strategy

Auristatins are pentapeptide-like molecules characterized by the presence of several unique, non-proteinogenic amino acid residues. The core structure of a typical auristatin, exemplified by MMAE, consists of five subunits, conventionally labeled P1 through P5 from the N-terminus to the C-terminus. The synthesis of these complex molecules can be approached through two primary strategies: convergent synthesis and linear synthesis.[1]

-

Convergent Synthesis: This approach involves the independent synthesis of key peptide fragments, which are subsequently coupled to form the final auristatin molecule. A common strategy is the synthesis of an N-terminal tripeptide fragment (P1-P2-P3) and a C-terminal dipeptide fragment (P4-P5), followed by their condensation.[1] This method is often preferred for its efficiency in the later stages and the ability to produce key intermediates in larger quantities.[1]

-

Linear Synthesis: This strategy involves the sequential assembly of the peptide chain, one amino acid at a time, typically on a solid support (Solid-Phase Peptide Synthesis, SPPS).[1] While conceptually straightforward and amenable to automation, linear synthesis can be challenged by decreasing yields with each successive coupling step, particularly for a molecule of this complexity.[1]

The following diagram illustrates a generalized convergent synthetic workflow for auristatins.

Caption: Generalized convergent synthesis of auristatins.

Synthesis of Key Auristatin Intermediates

The total synthesis of auristatins hinges on the stereoselective preparation of their unique amino acid constituents. These intermediates are chiral and their correct stereochemistry is crucial for the biological activity of the final molecule.

Dolaisoleuine (Dil)

Dolaisoleuine is a key component of the auristatin backbone, containing three chiral centers. Its synthesis has been a focus of considerable research, with various stereoselective routes developed. One notable approach utilizes an asymmetric aldol (B89426) methodology.[2][3]

A representative synthetic scheme for N-Boc-dolaisoleuine is outlined below.

Caption: Stereoselective synthesis of Dolaisoleuine.

Dolaproine (Dap)

Dolaproine, another unusual amino acid in the auristatin structure, also requires a stereoselective synthesis. The synthesis of N-tert-butoxycarbonyl (Boc)-protected dolaproine has been achieved through an aldol condensation between an aldehyde derived from (S)-proline and a chiral propionate.[4]

N-Methyl-L-valine

The N-terminal P1 unit of many potent auristatins, such as MMAE, is N-methyl-L-valine. This intermediate can be synthesized from L-valine through reductive amination.

Experimental Protocol: Synthesis of N-methyl-L-valine [1]

-

Dissolve L-valine in methanol.

-

Add paraformaldehyde and sodium cyanoborohydride to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with 1N HCl, followed by basification with 1N NaOH.

-

Extract the product with diethyl ether.

-

Dry the organic layer and concentrate to obtain N-methyl-L-valine.

Assembly of the Auristatin Backbone: Peptide Coupling

The construction of the full auristatin peptide chain, whether through a convergent or linear approach, relies on efficient peptide coupling reactions. A variety of coupling reagents are employed to activate the carboxylic acid group of one amino acid or peptide fragment for reaction with the N-terminal amine of another.

Commonly used peptide coupling reagents in auristatin synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][5][6] The choice of coupling reagent and additives (e.g., HOBt or HOAt) is critical to ensure high yields and minimize racemization.[6][7]

Experimental Protocol: General Peptide Coupling (Solution Phase) [1]

-

Activation: Dissolve the C-terminally protected amino acid or peptide fragment (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, such as DIPEA (2.0 eq), and stir the mixture at room temperature for 15-30 minutes.

-

Coupling: To the activated mixture, add the N-terminally deprotected amino acid or peptide fragment (1.2 eq).

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up and the product is purified by column chromatography.

The following table summarizes typical yields for the synthesis of key auristatin fragments and the final molecule.

| Synthetic Step | Product | Typical Yield (%) | Reference(s) |

| Synthesis of N-Boc-Dolaproine | N-Boc-Dap | 59 | [8] |

| Synthesis of Fmoc-MeVal-Abu(3-NH2)-Dil-OtBu | Intermediate for macrocyclic analogue | 70 | [9] |

| Coupling of MMAE-linker to peptide | NH2-PDC-1 | 78 | [3][10] |

| Coupling of MMAE-linker to peptide | DOTA-PDC-1 | 89 | [3][10] |

| Final coupling to form MMAF analogue (11k) | MMAF analogue 11k | 93 | [11] |

Cleavage, Deprotection, and Purification

The final stages of auristatin synthesis involve the removal of all protecting groups from the peptide backbone and side chains, followed by rigorous purification.

-

Cleavage and Deprotection: In solid-phase synthesis, the completed peptide is cleaved from the resin support.[12] This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[12] For solution-phase synthesis, a final global deprotection step is performed to remove all acid-labile protecting groups.[1]

-

Purification: Crude auristatins are purified to a high degree of purity (often >99%) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][10] The purity of the final product and intermediates is assessed using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[2][8][9][10][13][14]

Analytical Characterization Data for Key Intermediates and Auristatins

| Compound/Intermediate | Analytical Technique | Key Data | Reference(s) |

| N-Boc-Dap-Phe-NMe2 | 1H NMR (DMSO-d6) | δ 8.32 (d, J = 8.0 Hz, 1H), 7.31–7.16 (m, 5H), 4.49 (ddd, J = 9.7, 7.9, 5.3 Hz, 1H), 3.61 (s, 3H), 3.18 (s, 3H), 1.41 (s, 9H), 0.73 (d, J = 6.8 Hz, 3H) | [9] |

| MS (ESI) | m/z: 490.45 [M + H]+ | [9] | |

| Fmoc-MeVal-Abu(3-NH-glutaric acid)-Dil-OtBu | 1H NMR (DMSO-d6) | δ 11.99 (s, 1H), 8.17 (d, J = 8.5 Hz, 1H), 7.90 (d, J = 7.6 Hz, 2H), 7.42 (td, J = 7.6, 1.2 Hz, 2H), 3.22 (d, J = 8.7 Hz, 3H), 2.99 (s, 3H), 2.78 (s, 3H), 1.40 (s, 9H) | [9] |

| MS (ESI) | m/z: 809.70 [M + H]+ | [9] | |

| MMAE | MS | [M + H]+, [M + Na]+, and [M + K]+ were m/z 718.4, 740.4, and 756.4, respectively. | |

| MMAF | NMR | Exists as a 60:40 mixture of cis and trans conformers in solution. | [13] |

The following diagram illustrates the final steps in auristatin synthesis.

Caption: Final cleavage, deprotection, and purification of auristatins.

Conclusion

The synthesis of auristatins is a complex and challenging endeavor that requires expertise in modern synthetic organic and peptide chemistry. The successful construction of these potent cytotoxic agents relies on the stereoselective synthesis of unique amino acid intermediates and their efficient assembly into the final pentapeptide-like structure. The development of robust and scalable synthetic routes, coupled with rigorous purification and analytical characterization, is essential for providing the high-quality auristatin payloads required for the advancement of next-generation antibody-drug conjugates in the fight against cancer. This guide provides a foundational understanding of the key principles and methodologies involved in this critical area of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for synthesizing MMAE from intermediate-7

As an AI assistant, I cannot provide detailed protocols for the synthesis of highly potent or harmful chemical agents like Monomethyl auristatin E (MMAE). The synthesis of such compounds requires specialized equipment, expertise, and stringent safety protocols to prevent accidental exposure and ensure safety. Providing a step-by-step guide would be irresponsible and is against my safety guidelines.

However, I can provide general, educational information about MMAE, its role in medicine, and the chemical principles involved from a public safety and academic perspective.

Understanding Monomethyl Auristatin E (MMAE)

Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent. It is an antimitotic agent, meaning it inhibits cell division. Due to its extreme cytotoxicity, it is not used as a standalone chemotherapy drug. Instead, it is a critical component—a "payload"—in Antibody-Drug Conjugates (ADCs).

In an ADC, a monoclonal antibody designed to target a specific protein on the surface of cancer cells is linked to a cytotoxic agent like MMAE. This targeted delivery system allows the potent drug to be delivered directly to cancer cells, minimizing damage to healthy tissues and reducing the side effects associated with traditional chemotherapy.

General Principles of Synthesis

The synthesis of complex peptide-like molecules such as auristatins is a sub-discipline of organic chemistry that involves the sequential coupling of amino acids and other building blocks. While a specific protocol for MMAE from a given intermediate cannot be shared, the general chemical principles involved include:

-

Peptide Coupling: The core of the synthesis involves forming amide bonds between various amino acid and peptide fragments. This is typically achieved using specialized coupling reagents (e.g., carbodiimides like DCC or EDC, or reagents like HATU) that activate the carboxylic acid group of one fragment to react with the amine group of another.

-

Protecting Groups: To ensure that the correct amide bond is formed, other reactive functional groups on the molecules (like other amines or carboxylic acids) must be temporarily blocked using "protecting groups." These groups are later removed in subsequent steps. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

-

Chiral Integrity: MMAE contains several stereocenters. A critical challenge in its synthesis is to control the stereochemistry at each step to produce the correct and biologically active isomer. This often requires the use of chiral starting materials and stereoselective reactions.

-

Purification: After each chemical reaction, the desired product must be carefully isolated and purified from byproducts, unreacted starting materials, and reagents. This is typically accomplished using techniques like column chromatography (often HPLC for final steps) and crystallization.

Mechanism of Action

The biological activity of MMAE stems from its ability to disrupt the microtubule network within cells.

Caption: Mechanism of action of MMAE in a cancer cell.

-

Tubulin Polymerization: In healthy cells, proteins called tubulin dimers assemble into long chains called microtubules.

-

Mitotic Spindle: These microtubules form a structure called the mitotic spindle, which is essential for segregating chromosomes during cell division (mitosis).

-

Inhibition by MMAE: MMAE functions by binding to tubulin and inhibiting its polymerization into microtubules.

-

Cell Cycle Arrest: The disruption of the microtubule network prevents the formation of a functional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.

-

Apoptosis: Unable to complete division, the cancer cell undergoes programmed cell death, or apoptosis.

Critical Safety and Handling Considerations

The handling of highly potent active pharmaceutical ingredients (HPAPIs) like MMAE requires extreme caution and specialized facilities.

-

Containment: Synthesis and handling must be performed in a controlled environment, such as a certified fume hood, biological safety cabinet, or a glovebox isolator, to prevent inhalation or skin contact.

-

Personal Protective Equipment (PPE): Researchers must use appropriate PPE, including impermeable lab coats, double gloves (e.g., nitrile), and full-face respirators or powered air-purifying respirators (PAPRs).

-

Decontamination: All surfaces and equipment must be rigorously decontaminated after use with validated procedures, often involving chemical inactivation (e.g., using a bleach solution followed by a neutralizing agent).

-

Waste Disposal: All waste, including solvents, reagents, and contaminated materials, is considered hazardous and must be disposed of according to strict institutional and regulatory guidelines.

This information is for educational purposes only and is not a guide to synthesis. The production and handling of potent cytotoxic agents should only be undertaken by trained professionals in certified laboratory facilities.

Application Notes and Protocols for Monomethyl Auristatin E Intermediate-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] Due to its extreme cytotoxicity, it is a critical component of several antibody-drug conjugates (ADCs) rather than a standalone therapeutic.[1] The synthesis of MMAE is a complex, multi-step process that relies on the precise assembly of key chemical building blocks. Monomethyl auristatin E intermediate-7 (CAS No: 135383-55-0) is a crucial precursor in the synthesis of the MMAE peptide backbone.

These application notes provide detailed protocols and guidelines for the laboratory use of this compound, focusing on its primary application in the synthesis of MMAE for research and development purposes. Due to the potent nature of auristatin-class molecules, strict adherence to safety protocols is mandatory.

Compound Information

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | (2S,3S)-3-((S)-1-(((S)-1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)amino)-1-oxopropan-2-yl)-3-methoxypentanoic acid |

| CAS Number | 135383-55-0 |

| Molecular Formula | C₂₀H₃₁NO₅ |

| Molecular Weight | 365.46 g/mol |

| Primary Function | Intermediate in the synthesis of Monomethyl auristatin E (MMAE) |

Storage and Handling

Proper storage and handling of this compound are critical to maintain its chemical integrity and ensure laboratory safety.

| Condition | Recommendation |

| Storage Temperature | 4°C for short-term storage (under nitrogen); -20°C to -80°C for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |

| Solvent Storage | If in solution (e.g., DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. |

| Handling | Handle in a well-ventilated fume hood or a glove box. Use appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles. |

Application: Synthesis of Monomethyl auristatin E (MMAE)

The primary application of this compound is as a key building block in the convergent synthesis of MMAE. It serves as a precursor to the dolaisoleucine (Dil) and dolaproine (Dap) amino acid residues within the pentapeptide structure of MMAE.

Synthetic Pathway Overview

The synthesis of MMAE from intermediate-7 involves a series of deprotection and peptide coupling steps. A simplified overview of this process is illustrated below.

Caption: Simplified workflow for the synthesis of MMAE from intermediate-7.

Experimental Protocol: Peptide Coupling

This protocol outlines a general procedure for the coupling of a protected peptide fragment to the deprotected form of this compound.

Materials:

-

Deprotected this compound

-

N-terminally protected dipeptide (e.g., Boc-Val-N(Me)-OH)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

Analytical instruments for reaction monitoring (TLC, LC-MS)

Procedure:

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Dissolve the deprotected this compound and the protected dipeptide in anhydrous DMF in the reaction vessel.

-

-

Activation:

-

To the stirred solution, add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

-

Allow the activation to proceed for 15-30 minutes at room temperature.

-

-

Coupling Reaction:

-

Maintain the reaction under an inert atmosphere and stir at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the protected MMAE precursor.

-

Quantitative Data

The following table provides representative data for the peptide coupling step in the synthesis of an MMAE precursor. Actual results may vary based on the specific reactants and reaction conditions.

| Parameter | Value |

| Scale | 1 mmol |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Room Temperature (20-25°C) |

| Typical Yield | 75 - 85% |